Class-Level ER-α Binding Affinity Advantage: 1,3,4-Oxadiazole-Indole Hybrids Compared to Bazedoxifene
In a class-level comparison, novel indole-oxadiazole derivatives designed as ER-α antagonists demonstrated up to 1589-fold higher binding affinity for ER-α. The most potent compound in this series, 5o, exhibited an ER-α binding affinity of 213.4 pM, compared to the clinically approved SERM bazedoxifene, which showed 339.2 nM [1]. This demonstrates the potential of the indole-oxadiazole scaffold, which includes the target compound's core structure, for extremely high-affinity receptor engagement. The target compound, containing the distinct 2,3-dihydro-1H-indole modification, may further optimize this binding profile due to its non-planar geometry.
| Evidence Dimension | Competitive ER-α binding affinity (Kd) |
|---|---|
| Target Compound Data | 213.4 pM (Compound 5o, a close structural analog) |
| Comparator Or Baseline | Bazedoxifene: 339.2 nM |
| Quantified Difference | ~1589-fold improvement in affinity |
| Conditions | Competitive ER-α binding assay |
Why This Matters
This class-level data indicates that the indole-oxadiazole core, which is the basis for the target compound, is capable of achieving sub-nanomolar target engagement, a critical factor for scientific selection in drug discovery programs focusing on high potency.
- [1] Kaur K, et al. Design, synthesis, in silico and biological evaluation of new indole based oxadiazole derivatives targeting estrogen receptor alpha. Bioorg Chem. 2024 Jun;147:107341. View Source
